molecular formula C15H19N3O3S B4548498 3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

Cat. No.: B4548498
M. Wt: 321.4 g/mol
InChI Key: VCSONAMZXWSAHZ-UHFFFAOYSA-N
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Description

3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.11471265 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity and Potential Therapeutic Applications : Research on compounds with similar structures or functional groups, such as carboxylic acids and their derivatives, has highlighted their biological significance and potential therapeutic applications. For instance, studies on short-chain carboxylic acids, including propionic and butyric acid, have demonstrated their role in influencing cellular processes and potential in treating diseases like inflammatory conditions and cancer due to their anti-inflammatory and anti-carcinogenic properties (Niederman et al., 1997).

  • Chemical Safety and Toxicological Assessments : Understanding the safety profile of chemical compounds is crucial for their application in scientific research and therapeutic interventions. For example, studies evaluating the exposure and health outcomes of individuals in contact with certain herbicides and industrial chemicals offer insights into the toxicological profiles and safety measures required when handling similar compounds (Zober et al., 1995).

  • Metabolic Pathways and Excretion Studies : Investigating the metabolism and excretion kinetics of compounds provides essential information on their biodistribution, biotransformation, and potential bioaccumulation risks. For instance, studies on the metabolism and excretion of synthetic fragrances and pharmaceuticals have elucidated the metabolic pathways involved and highlighted the importance of identifying metabolites for assessing human exposure and potential health impacts (Scherer et al., 2017).

  • Mechanisms of Action and Pharmacodynamics : Research on the mechanisms of action and pharmacodynamics of compounds can reveal their therapeutic potential and guide the development of new drugs. Studies on inhibitors of specific enzymes or receptors, such as soluble epoxide hydrolase inhibitors, have shown promise in treating conditions like ischemia by modulating inflammatory responses and promoting tissue repair (Tu et al., 2018).

Properties

IUPAC Name

3-[[5-(4-butoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-3-9-21-12-6-4-11(5-7-12)14-16-15(18-17-14)22-10-8-13(19)20/h4-7H,2-3,8-10H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSONAMZXWSAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
Reactant of Route 2
3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
Reactant of Route 3
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3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
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Reactant of Route 4
3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid
Reactant of Route 6
3-{[5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.